N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, the DprE1 protein, leading to inhibition of its function . This interaction and the resulting changes disrupt the normal functioning of the Mycobacterium tuberculosis .
Biochemical Pathways
This compound affects the biochemical pathways associated with the DprE1 protein . The downstream effects of this disruption include the inhibition of the growth and survival of Mycobacterium tuberculosis .
Pharmacokinetics
It is suggested that the compound has a favourable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the growth and survival of Mycobacterium tuberculosis . This is achieved through the disruption of the DprE1 protein’s function .
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride, followed by cyclization to form the benzothiazole ring . Various synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with an aldehyde in the presence of a base such as piperidine.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently.
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide can be compared with other benzothiazole derivatives such as:
Riluzole: Used for the treatment of amyotrophic lateral sclerosis.
Pramipexole: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
Ethoxzolamide: A carbonic anhydrase inhibitor used for the treatment of glaucoma.
These compounds share the benzothiazole core structure but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-16-13-11-15(12-14-16)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJXLBSCKINTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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